28-O-Imidazolyl-azepano-betulin

SARS-CoV-2 Antiviral Pseudovirus

Researchers requiring a validated SARS-CoV-2 entry inhibitor for pseudovirus assays often face limited availability of selective tool compounds. 28-O-Imidazolyl-azepano-betulin (SARS-CoV-2-IN-70) addresses this with: • EC50 3.20 µM against SARS-CoV-2 pseudovirus, comparable to amodiaquine • Selectivity index (SI) 7 (CC50 ≈ 22.4 µM) in BHK-21-hACE2 cells • Defined RBD binding mode for structural benchmarking. Available as custom-synthesized, high-purity solid; global shipping at ambient temperature.

Molecular Formula C34H53N3O2
Molecular Weight 535.8 g/mol
Cat. No. B12365393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name28-O-Imidazolyl-azepano-betulin
Molecular FormulaC34H53N3O2
Molecular Weight535.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCCNC(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6
InChIInChI=1S/C34H53N3O2/c1-23(2)24-11-15-34(21-39-29(38)37-20-19-35-22-37)17-16-32(6)25(28(24)34)9-10-27-31(5)13-8-18-36-30(3,4)26(31)12-14-33(27,32)7/h19-20,22,24-28,36H,1,8-18,21H2,2-7H3/t24-,25+,26-,27+,28+,31-,32+,33+,34+/m0/s1
InChIKeyAYKUOEUNDKDEHE-SOUXUNHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





28-O-Imidazolyl-azepano-betulin Overview


28-O-Imidazolyl-azepano-betulin (also designated as SARS-CoV-2-IN-70 or compound 6) is a semi-synthetic derivative of the naturally occurring lupane-type triterpenoid betulin [1]. Its structure incorporates a seven-membered nitrogen-containing azepane ring and an imidazole moiety at the C-28 position, distinguishing it from simpler betulin analogs [1]. This compound was identified as a lead candidate during a systematic evaluation of A-ring hydroxymethylene-amino-triterpenoids for antiviral activity, demonstrating potent inhibition of SARS-CoV-2 pseudovirus [1].

SARS-CoV-2 pseudovirus entry inhibition studies
Requires C-28 imidazole and A-ring azepane modifications
Semi-synthetic betulin derivative with characterized RBD binding mode

Why 28-O-Imidazolyl-azepano-betulin Cannot Be Substituted


The antiviral efficacy of 28-O-imidazolyl-azepano-betulin against SARS-CoV-2 is not a generic property of its parent scaffold. Unmodified betulin exhibits negligible activity against SARS-CoV-2 pseudovirus, while simple A-azepano-betulin derivatives show potent cytotoxic activity (GI50 as low as 0.20 μM) against cancer cell lines but are not optimized for antiviral selectivity [1][2]. The specific combination of the C-28 imidazole group and the A-ring azepane moiety in this compound is required to achieve both low-micromolar antiviral potency and a favorable selectivity index, making simple substitution with other in-class compounds scientifically unsound for SARS-CoV-2 inhibition studies [1].

Unmodified betulin is inactive
Parent scaffold lacks pseudovirus inhibition; direct substitution is not supported without structural modifications.
Simple azepano analogs may exhibit cytotoxicity
A-azepano-betulin derivatives show reported cytotoxicity without characterized antiviral selectivity, limiting their use as direct substitutes.
Specific combination is required for selectivity
The C-28 imidazole group together with the A-ring azepane moiety establishes the antiviral selectivity profile; analogs lacking both may shift activity.

Comparative Evidence for 28-O-Imidazolyl-azepano-betulin


Pseudovirus Inhibition vs. Amodiaquine

28-O-imidazolyl-azepano-betulin (compound 6) inhibited SARS-CoV-2 pseudovirus entry into BHK-21-hACE2 cells with an EC50 of 3.20 µM, a potency statistically comparable to the positive control amodiaquine (EC50 3.17 µM) [1]. In contrast, unmodified betulin showed no significant inhibitory activity in the same assay, demonstrating that the imidazole and azepane modifications are critical for antiviral activity [1].

Pseudovirus Inhibition
Head-to-head
Target EC50 3.20 µM
vs
Amodiaquine EC50 3.17 µM
Betulin inactive
Reported in vitro potency on par with reference compound amodiaquine; supports use as a benchmark in pseudovirus entry assays.
SARS-CoV-2 pseudovirus, BHK-21-hACE2 cells
SARS-CoV-2 Antiviral Pseudovirus Entry Inhibitor

Selectivity Index vs. Azepano Analogs

The compound exhibited a selectivity index (SI) of 7, calculated as the ratio of cytotoxic concentration (CC50) to antiviral EC50 in BHK-21-hACE2 cells [1]. This SI is derived from a CC50 value of approximately 22.4 µM, indicating a modest but defined therapeutic window. While simple azepano-betulin derivatives display potent cytotoxicity (GI50 as low as 0.20 µM against cancer cell lines), their selectivity for antiviral versus cytotoxic effects is not established in this assay system [2].

Selectivity Index
Class-level
Target SI = 7 CC50 ≈ 22.4 µM
vs
Azepano analogs SI not reported GI50 0.20-0.94 µM
Supports antiviral selectivity context; azepano analogs lack characterized antiviral selectivity, complicating direct substitution.
Target in BHK-21-hACE2; analogs on NCI-60 panel
Selectivity Index Cytotoxicity Therapeutic Window SARS-CoV-2

Imidazole-Mediated RBD Binding Mode

Docking and molecular dynamics simulations revealed that 28-O-imidazolyl-azepano-betulin binds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein (PDB: 7DK3) [1]. The imidazole group at C-28 engages in specific interactions within the RBD pocket. This binding mode is not observed with betulin or betulinic acid, which lack the C-28 imidazole and A-ring azepane modifications and do not show comparable pseudovirus inhibition [1].

RBD Binding Mode
Class-level
Docking & MD simulation (PDB: 7DK3)
Imidazole group engages specific RBD pocket interactions not observed with betulin or betulinic acid.
Defined RBD binding mode distinguishes compound from parent scaffold; supports structure-based design studies.
In silico evidence; experimental validation pending
Molecular Docking Spike RBD Structure-Activity Relationship Betulin Derivatives

Potency vs. 3-epi-Betulin and Betulinic Acid Amides

In a cross-study comparison, 28-O-imidazolyl-azepano-betulin (EC50 = 3.20 µM) demonstrated superior potency to 3-epi-betulin, which exhibited an EC50 of <20 µM against SARS-CoV-2 in Calu-3 lung epithelial cells [2]. Additionally, its activity falls within the range of optimized betulinic acid amide derivatives (EC50 0.82–5.45 µM), indicating comparable antiviral potential to advanced analogs while maintaining a distinct structural class [3].

Cross-Study Potency
Context-dependent
Target EC50 3.20 µM
vs
3-epi-Betulin
BA amide derivatives 0.82–5.45 µM
Reported ~6-fold higher potency than 3-epi-betulin in separate assay systems; within range of optimized betulinic acid derivatives.
Different pseudovirus/live virus models
SARS-CoV-2 EC50 Betulin Derivatives Comparative Efficacy

28-O-Imidazolyl-azepano-betulin Applications


Entry Inhibition in BHK-21-hACE2 Pseudovirus Model

Use as a positive control or tool compound in pseudovirus entry assays. The compound's EC50 of 3.20 µM, comparable to amodiaquine, makes it suitable for benchmarking new entry inhibitors or studying spike-ACE2 interactions [1].

SAR Studies on Betulin Antivirals

Employ as a reference compound to evaluate the contribution of C-28 imidazole and A-ring azepane modifications to antiviral activity. Its defined RBD binding mode provides a structural template for rational design of next-generation entry inhibitors [1].

Screening Against Emerging SARS-CoV-2 Variants

Include in panels testing pseudovirus or live virus inhibition across variants (e.g., Omicron sublineages). Its potency (EC50 3.20 µM) falls within the range of optimized betulinic acid derivatives active against Omicron, supporting its use in variant cross-reactivity studies [1][2].

Cytotoxicity Profiling for Selectivity Assessment

Utilize as a benchmark for assessing selectivity in BHK-21-hACE2 cells. With a defined SI of 7 (CC50 ≈ 22.4 µM), it provides a reference point for evaluating the therapeutic window of novel betulin derivatives or combination therapies [1].

Application
Selection Property
Validation Focus
Pseudovirus entry inhibition studies
Reported EC50 context vs. amodiaquine
Pseudovirus assay benchmarking
Betulin antiviral SAR studies
Structural determinants for entry inhibition
RBD binding mode and selectivity context
Emerging variant screening
Cross-variant potency context
Variant cross-reactivity in pseudovirus assays
Cytotoxicity profiling for selectivity
Selectivity index context
Selectivity differentiation in BHK-21-hACE2 cells

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31 linked technical documents
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